molecular formula C13H12Cl2N2O B070643 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride CAS No. 175137-18-5

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B070643
CAS No.: 175137-18-5
M. Wt: 283.15 g/mol
InChI Key: YLYXUXZCBMWGQV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and pharmaceutical sciences. This compound features a reactive acyl chloride group attached to a pyrazole core that is further substituted with a 4-chlorophenyl ring and a propyl chain. This structure makes it an exceptionally versatile building block for the synthesis of amides and esters via nucleophilic acyl substitution. Its primary research value lies in its application as a precursor for the development of novel pharmacologically active molecules, including potential enzyme inhibitors and receptor modulators. The pyrazole scaffold is a privileged structure in drug discovery, known for its presence in compounds with anti-inflammatory, anticancer, and antimicrobial activities. The reactive carbonyl chloride group allows for efficient coupling with a wide range of nucleophiles, such as amines and alcohols, to generate diverse amide and ester libraries for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this compound to rapidly construct complex target molecules, accelerating the discovery of new lead compounds. It is supplied for laboratory research applications only.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-propylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c1-2-3-12-11(13(15)18)8-16-17(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYXUXZCBMWGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380576
Record name 1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-18-5
Record name 1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyrazole ring is formed through a cyclocondensation reaction between hydrazine derivatives and β-keto esters. For example:

  • Reagents : 4-chlorophenylhydrazine and ethyl 3-oxohexanoate.

  • Conditions : Reflux in ethanol at 80°C for 12 hours under nitrogen.

  • Mechanism : The β-keto ester undergoes nucleophilic attack by hydrazine, followed by cyclization to form the pyrazole core.

Hydrolysis to Carboxylic Acid

The ester group at the 4-position of the pyrazole ring is hydrolyzed to yield the carboxylic acid:

  • Reagents : Aqueous NaOH (2M) in methanol.

  • Conditions : Stirring at 60°C for 6 hours, followed by acidification with HCl to pH 2–3.

  • Yield : 85–90% after recrystallization from ethanol/water.

Conversion to Acyl Chloride

The carboxylic acid is converted to the target acyl chloride using chlorinating agents. Two primary methods are employed:

Thionyl Chloride (SOCl₂) Method

This is the most widely used approach due to its high efficiency and scalability:

  • Reagents : Excess thionyl chloride (2.5–3.0 equivalents).

  • Conditions :

    • Solvent : 1,2-Dichloroethane or anhydrous dichloromethane.

    • Temperature : Reflux at 70–80°C for 18–24 hours.

    • Workup : Removal of excess SOCl₂ and solvent via reduced-pressure distillation.

  • Yield : 92–97% (purity >98% by HPLC).

Table 1: Optimization of SOCl₂ Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
SOCl₂ Equivalents2.5–3.0<2.5: Incomplete conversion
Reaction Time18–24 hoursShorter durations reduce yield
Solvent1,2-DichloroethaneEnhances reagent solubility

Oxalyl Chloride [(COCl)₂] Method

An alternative for acid-sensitive substrates:

  • Reagents : Oxalyl chloride (1.5 equivalents) with catalytic DMF.

  • Conditions :

    • Solvent : Anhydrous dichloromethane.

    • Temperature : 0–5°C during reagent addition, then room temperature for 2 hours.

    • Workup : Evaporation under vacuum.

  • Yield : 88–90% (purity 95–97%).

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety:

Continuous Flow Reactor Systems

  • Advantages : Improved heat transfer and reduced reaction time.

  • Conditions :

    • Residence Time : 2–3 hours at 75°C.

    • Throughput : 50–100 kg/day.

Solvent Recycling

  • Process : Distillation recovery of 1,2-dichloroethane (≥95% efficiency).

  • Cost Reduction : Lowers production costs by 15–20%.

Reaction Monitoring and Quality Control

Analytical Techniques

  • FT-IR : Confirmation of acyl chloride formation (C=O stretch at 1800 cm⁻¹, C-Cl at 750 cm⁻¹).

  • NMR :

    • ¹H NMR : Absence of carboxylic acid proton (δ 12–13 ppm).

    • ¹³C NMR : Carbonyl carbon at δ 170–175 ppm.

Impurity Profiling

Common impurities include:

  • Hydrolysis Product : ≤0.5% (controlled via anhydrous conditions).

  • Diacyl Chloride : ≤0.3% (minimized by stoichiometric reagent use).

Comparative Analysis of Methods

Table 2: Thionyl Chloride vs. Oxalyl Chloride

ParameterSOCl₂ Method(COCl)₂ Method
Cost$25–30/kg$40–45/kg
Reaction Time18–24 hours2–4 hours
Byproduct HandlingSO₂ gas evolutionCO, CO₂ generation
ScalabilityHighModerate

Challenges and Mitigation Strategies

Moisture Sensitivity

  • Mitigation : Use of molecular sieves and inert atmosphere (N₂/Ar).

Exothermic Reactions

  • Control : Gradual reagent addition and jacketed reactors for cooling .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and hydrogen peroxide (H2O2) for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Pyrazole-4-carbonyl chlorides exhibit variability in reactivity, solubility, and stability depending on substituents. Key comparisons include:

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl Chloride (CAS 288252-38-0)
  • Molecular Formula : C₁₁H₈Cl₂N₂O
  • Molecular Weight : 255.09 g/mol .
  • Key Differences: Substituent: Methyl group at position 5 (vs. propyl in the target compound).
1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl Chloride
  • Key Differences: Substituents: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups introduce strong electron-withdrawing effects. Reactivity: Enhanced electrophilicity at the carbonyl carbon due to electron withdrawal, making it more reactive in nucleophilic acyl substitution reactions . Applications: Likely used in high-performance materials or pharmaceuticals where electron-deficient intermediates are required.
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 63874-99-7)
  • Key Differences :
    • Functional Group : Aldehyde (-CHO) instead of carbonyl chloride (-COCl).
    • Reactivity : The aldehyde is less reactive toward nucleophiles but participates in condensation reactions, unlike the acyl chloride .

Structural and Electronic Comparisons

Computational studies (e.g., DFT analyses) highlight how substituents influence electronic properties:

  • Electron-Donating vs. Withdrawing Groups: The propyl group in the target compound is electron-donating, slightly deactivating the pyrazole ring compared to electron-withdrawing groups like -CF₃ or -NO₂ . 4-Chlorophenyl: The chloro substituent provides moderate electron withdrawal, stabilizing the carbonyl chloride moiety through resonance .

Data Tables

Table 1: Comparative Properties of Pyrazole-4-carbonyl Chlorides

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reactivity Notes
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride 175137-18-5 C₁₃H₁₂Cl₂N₂O 283.15 4-ClPh, propyl Not reported Moderate reactivity, lipophilic
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride 288252-38-0 C₁₁H₈Cl₂N₂O 255.09 4-ClPh, methyl 115 Higher crystallinity
1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride N/A C₁₁H₅ClF₃N₃O₃ 328.62 4-NO₂Ph, CF₃ Not reported High electrophilicity

Table 2: Substituent Impact on Reactivity

Substituent Electronic Effect Impact on Carbonyl Reactivity Example Compound
Propyl (-C₃H₇) Electron-donating Slightly decreased 1-(4-Chlorophenyl)-5-propyl-... (Target)
Trifluoromethyl (-CF₃) Electron-withdrawing Significantly increased 1-(4-Nitrophenyl)-5-CF₃-...
Nitro (-NO₂) Electron-withdrawing Increased 1-(4-Nitrophenyl)-5-CF₃-...

Biological Activity

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride, with the CAS number 175137-18-5, is a compound that has garnered attention due to its potential biological activities. This pyrazole derivative is characterized by its unique molecular structure, which includes a chlorophenyl group and a propyl chain, contributing to its pharmacological properties. The compound's molecular formula is C13H12ClN2O, and it has a molecular weight of approximately 283.15 g/mol .

Pharmacological Significance

The pyrazole scaffold is well-known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research has indicated that compounds within this class can interact with various biological targets, leading to therapeutic effects across multiple disease states.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives achieved up to 85% inhibition of TNF-α at concentrations of 10 µM, outperforming traditional anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against various bacterial strains. Studies have shown that similar pyrazole derivatives possess effective antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. For example, modifications to the pyrazole structure have resulted in enhanced activity against these bacteria, indicating the importance of specific functional groups in achieving desired antimicrobial effects .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable investigation by the National Cancer Institute (NCI) screened several pyrazole derivatives for their antitumor activity. Compounds derived from similar structures exhibited broad-spectrum antitumor effects against multiple cancer cell lines, with some demonstrating GI50 values in the nanomolar range .

CompoundGI50 (µM)TGI (µM)LC50 (µM)Notable Activity
Compound 140.0815.864.6High sensitivity against leukemia cell lines
Compound 110.2011.787.1Broad spectrum activity against various tumors

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of pyrazoles is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazole ring can significantly influence pharmacological outcomes. For instance, the introduction of electron-withdrawing groups like chlorine at the para position of the phenyl ring enhances anti-inflammatory and anticancer activities .

Case Studies

  • Anti-inflammatory Effects : A study conducted on a series of pyrazole derivatives revealed that compounds with alkyl substituents showed superior anti-inflammatory activity compared to their unsubstituted counterparts. The most potent derivative inhibited COX enzymes effectively, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy : Research involving a novel series of pyrazoles demonstrated significant inhibition against Candida albicans and Klebsiella pneumoniae. These findings support the notion that structural variations can lead to enhanced antimicrobial properties .
  • Antitumor Screening : The NCI's screening highlighted several pyrazole derivatives with promising anticancer profiles. Compounds were tested against a panel of tumor cell lines, revealing that modifications led to increased potency and specificity towards certain cancer types .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods to confirm the identity of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions. The propyl chain (δ 0.8–1.6 ppm for CH3_3, δ 1.2–1.7 ppm for CH2_2) and aromatic protons (δ 7.3–7.5 ppm for 4-chlorophenyl) should align with predicted splitting patterns .
  • Infrared (IR) Spectroscopy : Confirm the carbonyl chloride group (C=O stretch at ~1770–1810 cm1^{-1}) and C–Cl bonds (600–800 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for C13_{13}H12_{12}Cl2_2N2_2O (m/z 283.15) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of acyl chloride vapors, which are irritants.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and acid-resistant lab coats.
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water due to potential hydrolysis .

Q. How is this compound typically synthesized?

  • Methodological Answer :

  • Step 1 : Condensation of 4-chlorophenylhydrazine with a β-keto ester (e.g., ethyl 3-oxohexanoate) to form the pyrazole ring.
  • Step 2 : Hydrolysis of the ester to the carboxylic acid using NaOH or LiOH.
  • Step 3 : Conversion to acyl chloride using thionyl chloride (SOCl2_2) or oxalyl chloride under anhydrous conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-ring formation be addressed during synthesis?

  • Methodological Answer :

  • Reagent Optimization : Use directing groups (e.g., trifluoromethyl) or Lewis acids (e.g., ZnCl2_2) to control substitution patterns .
  • Temperature Control : Lower reaction temperatures (0–5°C) favor kinetic control, reducing byproducts.
  • Theoretical Modeling : Density Functional Theory (DFT) calculations predict transition states to identify favorable pathways .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

  • Methodological Answer :

  • Data Validation : Cross-validate X-ray diffraction data with computational models (e.g., Mercury or Olex2 software).
  • Twinning Analysis : Address low data-to-parameter ratios (e.g., <15:1) by refining twinning matrices or collecting higher-resolution datasets .
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C–H···O or π-π stacking) to explain deviations in bond angles .

Q. How can computational methods enhance experimental characterization?

  • Methodological Answer :

  • DFT Calculations : Predict vibrational frequencies (IR) and chemical shifts (NMR) using Gaussian or ORCA software. Compare with experimental data to confirm assignments .
  • Molecular Electrostatic Potential (MEP) Maps : Identify reactive sites for nucleophilic/electrophilic attacks, aiding in derivatization planning .

Q. What are the common pitfalls in acyl chloride stability studies, and how are they mitigated?

  • Methodological Answer :

  • Moisture Control : Use molecular sieves or anhydrous solvents (e.g., dry CH2_2Cl2_2) to prevent hydrolysis.
  • Storage Conditions : Store at –20°C under inert gas (Ar/N2_2).
  • Kinetic Monitoring : Track degradation via 1H^1H-NMR (disappearance of C=O signal) or FTIR .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :

  • Solvent Effects : Simulate solvent interactions (e.g., PCM model in DFT) to improve agreement with experimental NMR shifts .
  • Conformational Sampling : Use molecular dynamics (MD) to account for rotameric states affecting peak splitting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride
Reactant of Route 2
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride

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